Thiazole-4-carbothioamide
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Overview
Description
Thiazole-4-carbothioamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science .
Biochemical Analysis
Biochemical Properties
Thiazole-4-Carbothioic Acid Amide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, Thiazole-4-Carbothioic Acid Amide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
Thiazole-4-Carbothioic Acid Amide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Thiazole-4-Carbothioic Acid Amide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of Thiazole-4-Carbothioic Acid Amide involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, Thiazole-4-Carbothioic Acid Amide has been shown to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiazole-4-Carbothioic Acid Amide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thiazole-4-Carbothioic Acid Amide can degrade under certain conditions, leading to a decrease in its biological activity. The compound’s stability can be enhanced through chemical modifications, thereby prolonging its effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of Thiazole-4-Carbothioic Acid Amide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, Thiazole-4-Carbothioic Acid Amide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential side effects .
Metabolic Pathways
Thiazole-4-Carbothioic Acid Amide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, Thiazole-4-Carbothioic Acid Amide can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Thiazole-4-Carbothioic Acid Amide within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, Thiazole-4-Carbothioic Acid Amide can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
Thiazole-4-Carbothioic Acid Amide exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Thiazole-4-Carbothioic Acid Amide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-4-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of β-keto esters with thiourea in the presence of a base such as β-cyclodextrin in water at 50°C . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .
Scientific Research Applications
Thiazole-4-carbothioamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities
Medicine: It is used in the development of drugs for treating various diseases, including cancer and infectious diseases
Industry: this compound is used in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of Thiazole-4-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation
Comparison with Similar Compounds
Thiazole: A parent compound with similar biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals
Uniqueness: Thiazole-4-carbothioamide stands out due to its specific structural features and diverse range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3-thiazole-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQQSPURSLWWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515721 |
Source
|
Record name | 1,3-Thiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80653-66-3 |
Source
|
Record name | 1,3-Thiazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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